![molecular formula C20H20N2O B12511730 2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[h]quinoline derivatives with tert-butyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Catalyst: Lewis acids such as BF3·OEt2
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the benzo[h]quinoline moiety.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, room temperature
Reduction: LiAlH4, ether, reflux
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole compounds.
Aplicaciones Científicas De Investigación
(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Lacks the benzo[h]quinoline moiety, making it less complex.
2-(2-Pyridyl)-4,5-dihydrooxazole: Contains a pyridine ring instead of benzo[h]quinoline, affecting its electronic properties.
Uniqueness
(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of the benzo[h]quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-benzo[h]quinolin-2-yl-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-20(2,3)17-12-23-19(22-17)16-11-10-14-9-8-13-6-4-5-7-15(13)18(14)21-16/h4-11,17H,12H2,1-3H3 |
Clave InChI |
MFVLXXMHRWVLLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


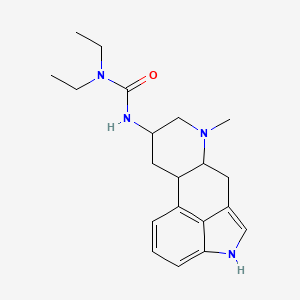
![2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12511671.png)
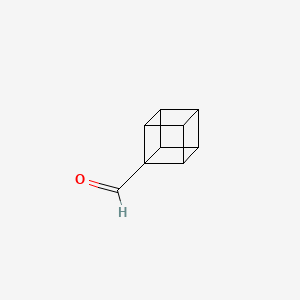
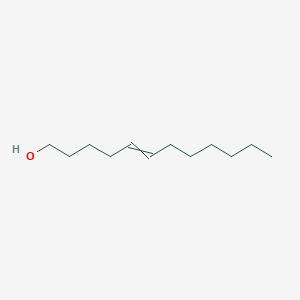

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)
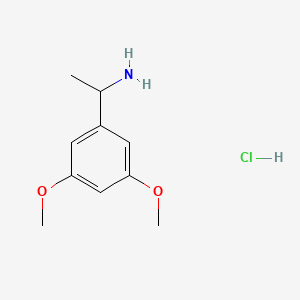

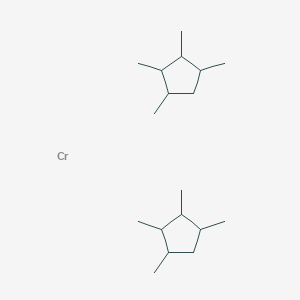

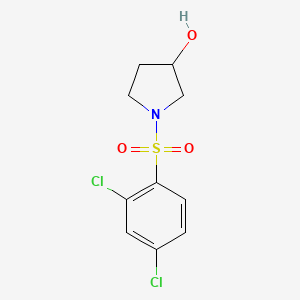

![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)

